molecular formula C18H17ClN4OS2 B2816737 N-(3-chloro-4-methylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 894010-38-9

N-(3-chloro-4-methylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2816737
CAS No.: 894010-38-9
M. Wt: 404.93
InChI Key: RVHQBGFXQLYLIT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17ClN4OS2 and its molecular weight is 404.93. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Anti-Inflammatory Activity N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, derivatives of N-(3-chloro-4-methylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, have been synthesized and shown to have significant anti-inflammatory activity (Sunder & Maleraju, 2013).

  • Potential Use in Peripheral Benzodiazepine Receptors Study Imidazo[1,2-α]pyridines derivatives related to this compound are high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR) and have been synthesized for potential study of PBR in vivo using SPECT (Katsifis et al., 2000).

  • Anticancer Activity New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to the specified compound, have been synthesized and studied for their anticancer activity. They showed promising results against human lung adenocarcinoma cells and mouse embryoblast cell lines (Evren et al., 2019).

  • Use in Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibition Related compounds such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have been studied as potent and efficacious inhibitors of PI3Kα and mTOR in vitro and in vivo (Stec et al., 2011).

  • Synthesis of Novel Derivatives for Various Applications Numerous derivatives structurally similar to the compound have been synthesized and evaluated for various biological activities, including anticancer, antimicrobial, and as potential probes for SPECT studies (Kamble et al., 2015), (Altıntop et al., 2011).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS2/c1-10-4-5-13(8-14(10)19)21-16(24)9-25-17-7-6-15(22-23-17)18-11(2)20-12(3)26-18/h4-8H,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHQBGFXQLYLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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